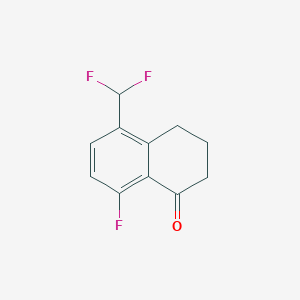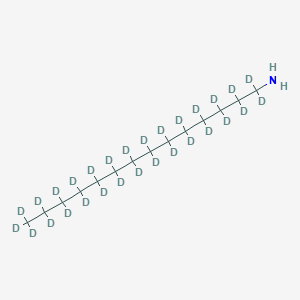![molecular formula C9H17ClN4O B1456095 2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride CAS No. 1354952-90-1](/img/structure/B1456095.png)
2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride
Übersicht
Beschreibung
“2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride” is a chemical compound with the CAS Number: 1354952-90-1 . It has a molecular weight of 232.71 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride” is 1S/C9H16N4O.ClH/c1-7-11-8(2)13(12-7)6-9-5-10-3-4-14-9;/h9-10H,3-6H2,1-2H3;1H . This code provides a unique identifier for the compound and can be used to generate a 3D structure .Physical And Chemical Properties Analysis
“2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride” is a powder that is stored at room temperature . The IR absorption spectra of similar 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .Wissenschaftliche Forschungsanwendungen
Antifungal Agent Development
The triazole ring present in this compound is known for its antifungal properties. Researchers have utilized derivatives of 1,2,4-triazole in the development of new antifungal agents. These compounds have been tested against strains such as Candida albicans and Rhizopus oryzae, showing promising results in inhibiting fungal growth .
Anticancer Research
Compounds containing the 1,2,4-triazole moiety have been synthesized and evaluated for their potential as anticancer agents. Studies have indicated that these derivatives exhibit selective cytotoxicity against various cancer cell lines, making them candidates for further investigation in cancer treatment .
Organic Synthesis
The structural motif of 1,2,4-triazole is beneficial in organic synthesis. It serves as a stable building block for constructing complex molecules due to its resistance to hydrolysis and oxidation, even under harsh conditions. This stability is crucial for reactions that require stringent conditions .
Supramolecular Chemistry
In supramolecular chemistry, the ability of a molecule to form hydrogen bonds is essential. The 1,2,4-triazole core of this compound can engage in hydrogen bonding, which is useful for creating larger, complex structures through non-covalent interactions .
Chemical Biology
In chemical biology, the compound’s triazole ring can be used for bioconjugation. This involves attaching biomolecules to one another or to other materials, which is important for studying biological processes and developing diagnostic tools .
Materials Science
The unique properties of the 1,2,4-triazole ring make it an interesting candidate for materials science applications. Its high thermal stability and strong dipole moment can be exploited in the design of new materials with specific electronic or optical properties .
Safety and Hazards
Zukünftige Richtungen
The future directions for “2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride” and similar compounds could involve further exploration of their potential anticancer properties . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
Eigenschaften
IUPAC Name |
2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.ClH/c1-7-11-8(2)13(12-7)6-9-5-10-3-4-14-9;/h9-10H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOCXYILENNONU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC2CNCCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[3-(1-methyl-1H-imidazol-2-yl)phenyl]amine dihydrochloride](/img/structure/B1456017.png)


![2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B1456023.png)



![2-[(2-Chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1456030.png)
![N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-bromobutanamide](/img/structure/B1456031.png)

![6-Chloroimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B1456035.png)